1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
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Overview
Description
1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining 3,4-diethoxyphenyl and pyridin-2-yl precursors under acidic or basic conditions.
Cyclization reactions: Forming the chromeno[2,3-c]pyrrole core through intramolecular cyclization.
Oxidation and reduction steps: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Conducting reactions in controlled batches to ensure purity and yield.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases.
Industry: Utilizing its unique properties in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Phenylpyridine derivatives: Compounds with phenyl and pyridine groups.
Uniqueness
1-(3,4-DIETHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O5/c1-3-31-19-13-12-16(15-20(19)32-4-2)23-22-24(29)17-9-5-6-10-18(17)33-25(22)26(30)28(23)21-11-7-8-14-27-21/h5-15,23H,3-4H2,1-2H3 |
InChI Key |
SYNUFGOOMQKWKR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCC |
Origin of Product |
United States |
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